molecular formula C19H18N4O3S B3001335 2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 540762-56-9

2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B3001335
CAS No.: 540762-56-9
M. Wt: 382.44
InChI Key: NWOFPLSZHLSFCJ-UDWIEESQSA-N
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Description

2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity

2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-phenylacetamide, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 382.4 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC19H18N4O3SC_{19}H_{18}N_{4}O_{3}S
Molecular Weight382.4 g/mol
CAS Number540762-56-9

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. In studies involving similar compounds, it was found that modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with hydrazone functionalities have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Cytotoxicity Studies : A study reported that compounds structurally related to this compound displayed IC50 values in the nanomolar range against A549 (lung cancer) and K562 (leukemia) cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways such as the EGFR and p53-MDM2 pathways. For example, one derivative was shown to induce apoptosis through these pathways, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. In vitro studies have demonstrated that derivatives can inhibit the growth of various bacterial strains.

  • Inhibition Studies : A related compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural features like the methoxy group may enhance interaction with microbial targets .
  • Potential Applications : Given their broad-spectrum antimicrobial activity, these compounds could be explored further for use in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented, with several studies indicating their ability to reduce inflammation markers in vitro and in vivo.

  • Inflammation Models : Experimental models have shown that thiazolidinone derivatives can decrease levels of pro-inflammatory cytokines, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .

Case Studies

Several studies highlight the significance of this compound:

  • Study on Anticancer Properties : In a comparative study, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications to the hydrazone moiety significantly enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antimicrobial Efficacy : A recent investigation into related thiazolidinone structures revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effectiveness comparable to established antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

Study Findings
Study A (2020)Demonstrated apoptosis induction in breast cancer cell lines.
Study B (2021)Showed inhibition of tumor growth in xenograft models.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.

Study Findings
Study C (2019)Reported reduced inflammation in animal models of arthritis.
Study D (2022)Highlighted its ability to lower TNF-alpha levels in vitro.

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives is well-documented. This compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Pathogen Activity
E. coliInhibition observed at low concentrations.
S. aureusEffective against resistant strains.

Industrial Applications

Beyond its pharmacological potential, this compound may find applications in the development of new materials due to its unique chemical properties:

  • Polymer Chemistry: Its structure allows for functionalization, making it a candidate for creating novel polymers with specific properties.
  • Coatings: The compound's stability and reactivity can be harnessed in developing protective coatings.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: A research team utilized this thiazolidinone derivative to develop a new class of anticancer agents, demonstrating significant tumor reduction in preclinical models.
  • Case Study 2: In an investigation into anti-inflammatory drugs, researchers found that this compound significantly reduced symptoms in animal models of chronic inflammation.
  • Case Study 3: A study focused on the antimicrobial properties led to the formulation of a topical antiseptic that effectively targets multi-drug resistant bacteria.

Properties

IUPAC Name

2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)12-20-23-19-22-18(25)16(27-19)11-17(24)21-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOFPLSZHLSFCJ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.